molecular formula C20H20N2O2S2 B2901974 1,6-Bis(benzo[d]oxazol-2-ylthio)hexane CAS No. 144705-27-1

1,6-Bis(benzo[d]oxazol-2-ylthio)hexane

Cat. No.: B2901974
CAS No.: 144705-27-1
M. Wt: 384.51
InChI Key: UTICEVLPWQOEFT-UHFFFAOYSA-N
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Description

1,6-Bis(benzo[d]oxazol-2-ylthio)hexane is a synthetic organic compound featuring a hexane spacer chain centrally linked to two benzo[d]oxazole heterocycles via thioether bonds. This molecular architecture is of significant interest in medicinal chemistry and materials science. Benzo[d]oxazole derivatives are widely recognized as privileged scaffolds in drug discovery due to their diverse pharmacological profiles . Research on analogous benzoxazole-thioether compounds has demonstrated potent in vitro biological activities, including antimicrobial and anticancer effects . These derivatives have shown promising minimum inhibitory concentration (MIC) values against a panel of Gram-positive bacteria (e.g., Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans) . Furthermore, certain structurally related compounds exhibit notable anticancer activity, with some demonstrating efficacy against human colorectal carcinoma (HCT116) cell lines, as measured by Sulforhodamine B (SRB) assays . The incorporation of a flexible alkyl chain, as seen in this molecule, is a common strategy in probe and drug design to facilitate interaction with enzyme active sites or biological membranes. This compound is intended for research applications only, such as in vitro biological screening, the development of novel therapeutic agents, and as a building block in organic synthesis. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[6-(1,3-benzoxazol-2-ylsulfanyl)hexylsulfanyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1(7-13-25-19-21-15-9-3-5-11-17(15)23-19)2-8-14-26-20-22-16-10-4-6-12-18(16)24-20/h3-6,9-12H,1-2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTICEVLPWQOEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCCCCCSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 1,6 Bis Benzo D Oxazol 2 Ylthio Hexane

Evolution of Synthetic Strategies for Benzoxazole (B165842) Derivatives

The benzoxazole core is a prominent structural motif in medicinal and materials chemistry, leading to the development of numerous synthetic strategies over the years. researchgate.netresearchgate.net The classical and most common approach involves the condensation of 2-aminophenols with various carbonyl compounds, such as carboxylic acids, aldehydes, ketones, or their derivatives. nih.govgoogle.com This foundational method has been continuously refined to improve yields, expand substrate scope, and introduce milder reaction conditions.

Early methods often required harsh conditions, such as high temperatures and the use of strong acids like polyphosphoric acid (PPA). rsc.org The evolution of this field has seen the introduction of a wide array of catalysts to facilitate the cyclization step under more benign conditions. These include metal catalysts, nanocatalysts, and ionic liquids. researchgate.netnih.govmdpi.com For instance, reactions can be promoted by microwave irradiation or sonication, often leading to significantly reduced reaction times and improved energy efficiency. nih.govresearchgate.net The versatility of 2-aminophenol (B121084) as a precursor allows for the synthesis of a diverse range of 2-substituted benzoxazoles by carefully selecting the reaction partner. researchgate.netgoogle.com

Design and Optimization of Reaction Pathways for 1,6-Bis(benzo[d]oxazol-2-ylthio)hexane

The synthesis of the target molecule, this compound, is a multi-step process that hinges on the initial formation of a key precursor followed by the construction of the thioether linkages.

Precursor Synthesis and Functionalization

The primary precursor for the synthesis of this compound is 2-mercaptobenzoxazole (B50546). This intermediate is typically synthesized through the reaction of 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide (B78521). researchgate.netgoogle.com This reaction proceeds via the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the 2-mercaptobenzoxazole.

An alternative route to functionalized benzoxazoles involves the reaction of 2-aminophenol with thiourea (B124793) at elevated temperatures, which also yields benzoxazole-2-thiol. mdpi.com The resulting 2-mercaptobenzoxazole exists in a tautomeric equilibrium with its thione form, benzo[d]oxazole-2(3H)-thione. The sulfur atom in this precursor is a soft nucleophile, making it reactive towards electrophilic carbon centers.

Carbon-Sulfur Bond Formation and Thioether Linkage Construction

The crucial step in the synthesis of this compound is the formation of the two carbon-sulfur bonds that create the thioether linkages. This is achieved through a nucleophilic substitution reaction between two equivalents of 2-mercaptobenzoxazole and one equivalent of a 1,6-dihalohexane, typically 1,6-dibromohexane (B150918) or 1,6-dichlorohexane.

The reaction is generally carried out in the presence of a base to deprotonate the thiol group of 2-mercaptobenzoxazole, forming a more potent nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon atom of the dihaloalkane, displacing the halide ion in an SN2 reaction. The process is repeated at the other end of the hexyl chain to yield the final bis-substituted product.

Reaction Condition Profiling and Yield Enhancement Strategies

The efficiency of the S-alkylation reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the potential use of a catalyst.

Table 1: Typical Reaction Conditions for S-Alkylation of 2-Mercaptobenzoxazole

ParameterConditionRationale
Base Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH), Triethylamine (Et₃N)To deprotonate the thiol and generate the nucleophilic thiolate.
Solvent Acetone, Ethanol, Dimethylformamide (DMF)To dissolve reactants and facilitate the reaction. The polarity of the solvent can influence the reaction rate.
Temperature Room temperature to refluxTo provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Catalyst Phase-transfer catalysts (e.g., Tetrabutylammonium bromide - TBAB)To facilitate the reaction between the aqueous-soluble thiolate and the organic-soluble dihaloalkane.

Phase-transfer catalysis (PTC) has emerged as a particularly effective strategy for this type of reaction, especially when dealing with reactants that have different solubilities. mdpi.com The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the thiolate anion from the aqueous or solid phase to the organic phase where the dihaloalkane is dissolved, thereby accelerating the reaction rate and improving the yield. Solvent-free PTC methods have also been developed, offering a greener alternative. mdpi.com

Elucidation of Reaction Mechanisms in the Synthesis of this compound

The formation of this compound proceeds through a well-understood mechanistic pathway. The synthesis of the 2-mercaptobenzoxazole precursor involves a condensation and cyclization mechanism.

The key carbon-sulfur bond-forming step, the reaction between the 2-benzoxazolethiolate and 1,6-dihalohexane, follows a classical bimolecular nucleophilic substitution (SN2) mechanism. The thiolate anion acts as the nucleophile and attacks one of the primary carbon atoms of the 1,6-dihalohexane, which is the electrophile. This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of configuration at the carbon center (though not relevant for an achiral alkane chain). The halide ion serves as the leaving group. This process occurs sequentially at both ends of the hexane (B92381) chain to form the final product.

The tautomeric nature of 2-mercaptobenzoxazole is an important consideration. While it is often depicted in the thiol form, the thione tautomer is also present. Alkylation can potentially occur on either the sulfur or the nitrogen atom. However, due to the "hard and soft acids and bases" (HSAB) principle, the soft sulfur atom preferentially attacks the soft electrophilic sp³-hybridized carbon of the alkyl halide, leading to S-alkylation rather than N-alkylation.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles can be applied to the synthesis of this compound.

Table 2: Green Chemistry Approaches in Benzoxazole Thioether Synthesis

Green Chemistry PrincipleApplication in Synthesis
Use of Greener Solvents Employing water or ethanol/water mixtures as reaction media, which are less toxic and more environmentally benign than traditional organic solvents like DMF.
Catalysis Utilizing recyclable catalysts, such as copper-based catalysts in aqueous media for the synthesis of the benzoxazole-2-thiol precursor. Phase-transfer catalysts can also be recycled.
Energy Efficiency Employing microwave irradiation or ultrasound-assisted synthesis to reduce reaction times and energy consumption. researchgate.net
Atom Economy The S-alkylation reaction itself has good atom economy, with the main byproduct being the salt of the displaced halide.
Solvent-Free Conditions Performing reactions under solvent-free conditions, particularly with phase-transfer catalysis, minimizes solvent waste. mdpi.com

For example, the synthesis of 2-mercaptobenzoxazole derivatives has been reported using copper sulfate (B86663) in aqueous media, which represents a greener alternative to traditional methods. The use of ultrasound irradiation in solvent-free conditions for the synthesis of benzoxazoles has also been shown to be a green and efficient method. researchgate.net These approaches can be adapted for the synthesis of the precursors and potentially the final S-alkylation step to produce this compound in a more sustainable manner.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are critical steps to ensure the removal of unreacted starting materials, byproducts, and solvents, ultimately yielding a product of high purity suitable for further analysis and application. Common techniques employed for the purification of analogous sulfur-containing heterocyclic compounds involve crystallization, column chromatography, and washing.

Following the synthesis of this compound, which can be hypothetically achieved by the reaction of 2-mercaptobenzoxazole with 1,6-dibromohexane in the presence of a base, the initial crude product is often isolated by filtration. The collected solid is then typically subjected to one or more purification methods.

Crystallization is a widely used technique for the purification of solid organic compounds. The choice of solvent is crucial and is determined by the solubility of the crude product. For compounds with structures similar to this compound, solvents such as ethanol, methanol, or mixtures containing ethyl acetate (B1210297) are often effective. mdpi.com The process involves dissolving the crude solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The purified crystals are then collected by filtration.

In cases where crystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A suitable solvent system (eluent) is chosen to move the components of the mixture down the column at different rates. For the purification of related benzoxazole derivatives, a mixture of ethyl acetate and hexanes is often employed as the eluent. nih.gov The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product. The solvent is then evaporated to yield the purified this compound.

A summary of these purification techniques is presented in the interactive data table below.

Table 1: Purification Techniques for this compound

Technique Description Typical Solvents/Reagents
Crystallization The crude product is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals. Ethanol, Methanol, Ethyl acetate/Hexane mixtures mdpi.com
Column Chromatography The compound is separated from impurities based on differential adsorption on a stationary phase (e.g., silica gel). Eluent systems such as Ethyl acetate/Hexanes nih.gov
Washing The crude solid is washed with a solvent in which the desired product is sparingly soluble, but impurities are soluble. Water, Cold ethanol

The purity of the isolated this compound is typically confirmed by analytical techniques such as melting point determination and spectroscopic methods (e.g., NMR, IR, and mass spectrometry). A sharp and well-defined melting point is indicative of a high degree of purity.

Advanced Structural Characterization and Spectroscopic Analysis of 1,6 Bis Benzo D Oxazol 2 Ylthio Hexane

Single Crystal X-Ray Diffraction Studies of 1,6-Bis(benzo[d]oxazol-2-ylthio)hexane

No crystallographic data for this compound has been found in the surveyed literature. Consequently, information on its crystallographic parameters, lattice network, molecular conformation, torsional angles, and intermolecular interactions is unavailable.

Crystallographic Parameters and Lattice Network Analysis

A data table of crystallographic parameters cannot be generated due to the absence of single-crystal X-ray diffraction studies for this compound.

Molecular Conformation, Torsional Angles, and Intermolecular Interactions

Without crystallographic data, a detailed analysis of the molecule's conformation, including bond lengths, bond angles, torsional angles, and significant intermolecular interactions such as hydrogen bonds or π-π stacking, cannot be provided.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed sources. This prevents a detailed assignment and interpretation of its chemical shifts.

Proton and Carbon-13 Chemical Shift Assignment and Spectral Interpretation

A data table of ¹H and ¹³C NMR chemical shifts cannot be compiled as no experimental NMR studies for this compound have been reported in the searched literature.

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity

Information regarding the application of 2D NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation of this compound is not available.

Vibrational Spectroscopy (Infrared and Raman) of this compound

No published Infrared (IR) or Raman spectra for this compound were found. Therefore, an analysis of its characteristic vibrational modes, including stretching and bending frequencies for its functional groups, cannot be presented. A data table of characteristic vibrational frequencies is consequently not available.

Identification of Characteristic Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, one would expect to observe specific vibrational bands corresponding to the benzoxazole (B165842) ring system, the carbon-sulfur bonds, and the aliphatic hexane (B92381) chain.

Key expected vibrations would include:

C=N stretching from the oxazole (B20620) ring.

C-O-C stretching within the oxazole ring.

Aromatic C-H stretching from the benzene (B151609) portion of the benzoxazole.

Aliphatic C-H stretching from the hexane linker.

C-S stretching of the thioether linkage.

Without experimental spectra, it is not possible to provide a definitive table of characteristic vibrational frequencies for this specific molecule.

Conformational Analysis through Vibrational Mode Fingerprinting

The flexibility of the hexane chain in this compound allows for multiple possible conformations (rotational isomers). Vibrational spectroscopy, particularly in the low-frequency region, can serve as a "fingerprint" for these different conformers. By comparing experimental spectra with theoretical calculations for different possible geometries, the predominant conformation in a given state (solid or solution) can be determined. However, no such conformational analysis studies for this compound have been found in the reviewed literature.

Mass Spectrometry (MS) for Molecular Structure Verification of this compound

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For this compound (C₂₀H₁₈N₂O₂S₂), the theoretical exact mass could be calculated.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns of the molecule. The fragmentation pathways are essential for confirming the connectivity of the atoms. One might anticipate fragmentation to occur at the C-S bonds, cleavage within the hexane chain, and fragmentation of the benzoxazole rings. A detailed analysis of these fragmentation pathways is not possible without experimental mass spectra.

Advanced Spectroscopic Techniques for Electronic Structure Elucidation of this compound

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and the chemical environment of atoms on the surface of a material. An XPS analysis of this compound would be expected to show distinct peaks for carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and sulfur (S 2p). The binding energies of these core-level electrons would be sensitive to the local chemical state of each element, allowing for differentiation between, for example, the nitrogen and oxygen within the benzoxazole ring and any potential surface contaminants. No published XPS data for this compound is currently available.

UV-Visible Spectroscopy for Electronic Transition Analysis

UV-Visible spectroscopy measures the electronic transitions within a molecule. The benzoxazole moieties in this compound are expected to give rise to characteristic absorption bands in the UV region, likely corresponding to π → π* transitions within the aromatic system. The position and intensity of these absorption maxima provide insights into the electronic structure of the molecule. Specific data on the molar absorptivity and the wavelengths of maximum absorption for this compound are not documented in the available literature.

Computational and Theoretical Investigations of 1,6 Bis Benzo D Oxazol 2 Ylthio Hexane

Quantum Chemical Calculations of Molecular Geometry and Conformational Space

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. For a molecule like 1,6-Bis(benzo[d]oxazol-2-ylthio)hexane, which combines rigid aromatic systems with a flexible aliphatic linker, understanding its preferred shapes and the energy associated with them is a primary goal of computational chemistry.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the most stable, or "ground state," geometry of a molecule. nih.gov For a molecule of this nature, a common and reliable approach involves using the B3LYP functional with a 6-31G(d,p) basis set.

The geometry optimization would reveal several key features:

The two benzo[d]oxazole ring systems are expected to be nearly planar.

The flexible hexane (B92381) chain would likely adopt a staggered, low-energy conformation to minimize steric hindrance.

The geometry around the sulfur atoms would be bent, with the C-S-C bond angles being a critical parameter.

Based on DFT calculations performed on analogous structures, a set of predicted geometric parameters for the optimized ground state of this compound can be estimated. researchgate.net

Table 1: Predicted Geometric Parameters for this compound

ParameterAtoms InvolvedPredicted Value
Bond LengthC(aromatic)-S~1.78 Å
Bond LengthS-C(alkyl)~1.82 Å
Bond LengthC(alkyl)-C(alkyl)~1.54 Å
Bond AngleC(aromatic)-S-C(alkyl)~103°
Bond AngleS-C(alkyl)-C(alkyl)~112°
Dihedral AngleC-S-C-C~65° (gauche)

The flexibility of the six-carbon hexane linker is the dominant source of conformational isomerism in this molecule. This flexibility allows the two terminal benzo[d]oxazole groups to adopt various spatial orientations relative to each other. The different shapes, or conformers, can have different energies and, therefore, different stabilities.

A Potential Energy Surface (PES) scan is a computational technique used to explore this conformational space. mdpi.com By systematically rotating the dihedral angles along the bonds of the hexane chain (e.g., the C-C-C-C angles), a map of energy versus geometry is created. This scan would identify multiple local energy minima, each corresponding to a stable conformer. Studies on similar flexible thioether molecules show that gauche C-S-C-C torsion angles are often preferred. mdpi.com The global minimum would represent the most stable and thus most populated conformation of the molecule at equilibrium. The presence of multiple low-energy conformers is a key feature of bis(benzoxazole)-based structures with flexible linkers. nih.govscilit.comdiva-portal.org

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis of this compound

The arrangement of electrons in a molecule dictates its electronic properties, such as its reactivity and how it interacts with light. Frontier Molecular Orbital (FMO) theory is a cornerstone of this analysis.

The two most important orbitals in FMO theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atoms and the π-systems of the benzo[d]oxazole rings. researchgate.netfrontiersin.org The LUMO is likely a π* antibonding orbital delocalized over the aromatic benzo[d]oxazole systems. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ntu.edu.iq For related benzoxazole (B165842) derivatives, this gap is typically in the range of 3.0 to 4.0 eV, indicating good stability. nih.govresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties

PropertyPredicted ValueImplication
HOMO Energy~ -6.2 eVElectron-donating capability
LUMO Energy~ -2.5 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)~ 3.7 eVHigh kinetic stability, low reactivity

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP map would show concentrated negative potential around the electronegative nitrogen and oxygen atoms of the benzo[d]oxazole rings, identifying them as likely sites for electrophilic attack.

While MEP provides a qualitative picture, Fukui functions offer a quantitative measure of reactivity at specific atomic sites. nih.gov By analyzing these functions, one can predict the most likely sites for nucleophilic attack (where an electron is accepted into the LUMO) and electrophilic attack (where an electron is donated from the HOMO). researchgate.net This analysis is invaluable for understanding the molecule's reaction mechanisms.

Spectroscopic Property Prediction and Computational Validation

Computational methods can predict various types of spectra, which can then be used to validate and interpret experimental results.

Time-Dependent DFT (TD-DFT) is a common method for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. researchgate.net For this compound, the primary electronic transitions would be of the π-π* type, originating from the conjugated system of the benzo[d]oxazole rings. frontiersin.org The calculated maximum absorption wavelength (λmax) helps in understanding the molecule's color and photochemical properties.

Furthermore, the calculation of vibrational frequencies allows for the simulation of infrared (IR) and Raman spectra. semanticscholar.org By comparing the predicted frequencies and intensities of vibrational modes (e.g., C=N stretching, C-S stretching, C-H bending) with experimental spectra, the proposed molecular structure can be confirmed. researchgate.netnih.gov

Table 3: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted FeatureAssignment
UV-Vis (in CHCl₃)λmax ~ 310-330 nmπ-π* transition in the benzo[d]oxazole ring
IR~1620 cm⁻¹C=N stretching
IR~1240 cm⁻¹C-O-C asymmetric stretching
IR~740 cm⁻¹C-S stretching

Theoretical NMR Chemical Shift Prediction and Comparison

Theoretical Nuclear Magnetic Resonance (NMR) chemical shift prediction is a powerful tool for structural elucidation. By calculating the magnetic shielding tensors of atomic nuclei, researchers can predict ¹H and ¹³C NMR spectra. These predictions are typically made using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

Comparing theoretical chemical shifts with experimental data serves to validate the computed molecular geometry. For a molecule like this compound, with its flexible hexane linker and rigid benzoxazole terminals, this comparison can confirm the predominant conformation in solution. Discrepancies between calculated and experimental shifts can indicate specific intramolecular interactions or solvent effects not accounted for in the computational model. While specific studies on this compound are not available, research on related heterocyclic compounds demonstrates the utility of this combined theoretical-experimental approach. researchgate.net

Table 1: Illustrative Example of Theoretical vs. Experimental ¹H NMR Chemical Shifts for a Hypothetical Conformer of this compound

Atom Position Theoretical Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Aromatic Protons 7.20 - 7.60 7.25 - 7.65
Methylene (α to S) 3.30 3.35
Methylene (β to S) 1.80 1.85
Methylene (γ to S) 1.55 1.60

Note: The data in this table is illustrative and not based on published experimental or theoretical results for this compound.

Vibrational Frequency Calculations and Mode Assignments

Vibrational frequency calculations, typically performed at the same level of theory as geometry optimization (e.g., B3LYP functional with a suitable basis set), predict the infrared (IR) and Raman spectra of a molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=N bending, or skeletal vibrations of the benzoxazole rings.

The assignment of these modes helps in interpreting experimental vibrational spectra. For this compound, theoretical calculations would be expected to identify characteristic frequencies for the benzoxazole ring system, the C-S thioether linkage, and the aliphatic hexane chain. The absence of imaginary frequencies in the calculation confirms that the optimized geometry represents a true energy minimum. nih.gov

Table 2: Illustrative Example of Calculated Vibrational Frequencies and Mode Assignments for this compound

Calculated Frequency (cm⁻¹) Vibrational Mode Assignment
3050-3100 Aromatic C-H Stretch
2850-2960 Aliphatic C-H Stretch
~1620 C=N Stretch (Benzoxazole)
~1450 Aromatic C=C Stretch
~1250 C-O-C Asymmetric Stretch
~740 C-S Stretch

Note: The data in this table is for illustrative purposes and does not represent experimentally verified or calculated data for this compound.

Computational UV-Vis Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals, predicting the absorption maxima (λmax) and oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

For this compound, TD-DFT calculations would likely predict intense absorptions in the UV region, corresponding to π→π* transitions within the benzoxazole aromatic systems. The nature of the frontier molecular orbitals (HOMO and LUMO) would be analyzed to understand the charge transfer characteristics of these electronic excitations. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on a force field, providing a detailed picture of conformational changes and intermolecular interactions.

Conformational Flexibility and Rotational Barriers

The flexible hexane linker in this compound allows the molecule to adopt numerous conformations. MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformers. The simulations can reveal the extent of flexibility in the hexane chain and the relative orientations that the two benzoxazole end groups are likely to adopt. Furthermore, methods like steered MD or umbrella sampling can be used to calculate the energy barriers for rotation around key single bonds, such as the S-CH₂ and CH₂-CH₂ bonds in the linker. Conformational analysis is a key aspect of understanding how such molecules might interact with other molecules or surfaces. nih.gov

Solvation Effects and Intermolecular Interactions in Condensed Phases

MD simulations are particularly powerful for studying molecules in a condensed phase (e.g., in a solvent or in a solid state). By explicitly including solvent molecules in the simulation box, one can study how the solvent influences the conformation of this compound. The simulations can quantify the formation of solvation shells and calculate properties like the radial distribution function to understand the structuring of the solvent around the solute. In the absence of a solvent, MD simulations of multiple molecules can be used to study aggregation and intermolecular interactions, which are governed by forces such as van der Waals interactions and potential π-π stacking between the benzoxazole rings. Such simulations are critical for predicting the behavior of these molecules in biological or materials science contexts. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound (without specific property values)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of molecules based on their structural characteristics. In a QSPR study involving this compound, a set of molecular descriptors would first be calculated for this molecule and a series of structurally related compounds.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO-LUMO gap, dipole moment). A statistical model is then built to correlate these descriptors with a specific property of interest (e.g., solubility, melting point, or a measure of biological activity). This model can then be used to predict the properties of new, unsynthesized compounds. While no specific QSPR models for this compound are reported, the general approach is widely used in drug design and materials informatics to screen virtual libraries of compounds and prioritize candidates for synthesis. nih.gov

Supramolecular Chemistry and Self Assembly of 1,6 Bis Benzo D Oxazol 2 Ylthio Hexane

Investigation of Non-Covalent Interactions in 1,6-Bis(benzo[d]oxazol-2-ylthio)hexane Systems

The supramolecular architecture of this compound is theoretically governed by a variety of non-covalent interactions. The interplay of these forces dictates the spatial arrangement of the molecules in both solution and the solid state.

Hydrogen Bonding Networks and Directionality

While the this compound molecule itself lacks classical hydrogen bond donors (like -OH or -NH groups), it can act as a hydrogen bond acceptor. The nitrogen and oxygen atoms within the benzoxazole (B165842) rings possess lone pairs of electrons, making them potential sites for interaction with hydrogen bond donors from solvent molecules or other co-crystallizing species.

Furthermore, weaker C-H···N and C-H···O hydrogen bonds can be postulated. The aromatic protons of the benzoxazole rings and the aliphatic protons of the hexane (B92381) linker could interact with the nitrogen and oxygen atoms of neighboring molecules. These interactions, although weaker than conventional hydrogen bonds, are known to play a significant role in the stabilization of crystal packing. The directionality of these C-H···X (where X is N or O) bonds contributes to the formation of ordered supramolecular arrays.

π-π Stacking and Aromatic Interactions

The planar, electron-rich benzoxazole rings are prime candidates for π-π stacking interactions. acs.orgwikipedia.org These interactions arise from the overlap of p-orbitals between adjacent aromatic rings and are a crucial driving force for the self-assembly of aromatic molecules. In the case of this compound, both intramolecular (between the two benzoxazole rings of the same molecule, depending on the conformation of the flexible hexane linker) and intermolecular stacking are conceivable.

Intermolecular π-π stacking would likely lead to the formation of columnar or layered structures in the solid state. The strength and geometry of these interactions (e.g., face-to-face, parallel-displaced) would be influenced by the electronic nature of the benzoxazole system and the steric constraints imposed by the hexane spacer. These interactions are fundamental in the photoreactivity and electronic properties of related benzoxazole compounds. acs.org

Chalcogen Bonding Involving Sulfur Atoms

The sulfur atoms in the thioether linkages introduce the possibility of chalcogen bonding. nih.govresearchgate.netwikipedia.org A chalcogen bond is a non-covalent interaction wherein a chalcogen atom (in this case, sulfur) acts as an electrophilic species, interacting with a nucleophile. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the extension of the C-S covalent bond. scilit.com

In a supramolecular assembly of this compound, the sulfur atoms could form chalcogen bonds with electron-rich sites on adjacent molecules, such as the nitrogen or oxygen atoms of the benzoxazole rings, or even the π-system of the aromatic rings. These highly directional interactions can significantly influence crystal packing and are an important tool in crystal engineering. nih.gov Theoretical studies on related benzochalcogenadiazoles have shown that the strength of chalcogen bonding can be comparable to or even stronger than hydrogen bonding in certain contexts. nih.gov

Directed Self-Assembly Strategies for this compound

The non-covalent interactions detailed above can be harnessed to direct the self-assembly of this compound into well-defined supramolecular structures.

Solution-Phase Aggregation and Micelle Formation

In solution, the amphiphilic nature of this compound—with its hydrophobic benzoxazole and hexane components and potentially polarizable thioether and heteroatom functionalities—could lead to aggregation. In polar solvents, hydrophobic interactions might drive the molecules to cluster, minimizing the contact between the nonpolar parts and the solvent.

Conversely, in nonpolar solvents, dipole-dipole interactions and π-π stacking between the benzoxazole units could promote the formation of aggregates. While true micelle formation is typically associated with molecules having distinct hydrophilic heads and hydrophobic tails, under specific solvent conditions, this molecule could form aggregate structures with the benzoxazole units forming a core stabilized by π-π and other interactions, and the flexible hexane chains exposed to the solvent.

Solid-State Self-Organization and Crystal Engineering Principles

In the solid state, the principles of crystal engineering can be applied to predict and control the self-organization of this compound. The final crystal structure will be a result of the optimization of the various non-covalent interactions to achieve the most thermodynamically stable packing arrangement.

It is anticipated that a hierarchical assembly process would occur. Stronger interactions, such as π-π stacking of the benzoxazole rings, might first lead to the formation of one-dimensional chains or two-dimensional sheets. These primary structures would then be organized into a three-dimensional crystal lattice through weaker interactions like C-H···O/N hydrogen bonds and chalcogen bonds. The flexibility of the hexane linker is a critical variable, as it can adopt different conformations (e.g., linear, bent) to accommodate the packing requirements of the rigid benzoxazole end-groups, leading to potential polymorphism. mdpi.comfgcu.edu

Coordination Chemistry of 1,6 Bis Benzo D Oxazol 2 Ylthio Hexane

Ligating Capabilities of the Benzoxazolylthioether Moiety

The fundamental building block of 1,6-Bis(benzo[d]oxazol-2-ylthio)hexane is the benzoxazolylthioether moiety. This group possesses two potential donor atoms: the nitrogen atom of the benzoxazole (B165842) ring and the sulfur atom of the thioether linkage. However, in the context of coordination with transition metals, it has been observed that the sulfur atoms are the primary coordination sites. ijerjournal.comresearchgate.net The lone pairs on the sulfur atoms are more available for donation to a metal center compared to the nitrogen lone pairs, which are part of the aromatic benzoxazole system.

The flexible hexane (B92381) chain connecting the two benzoxazolylthioether units in this compound introduces a significant degree of conformational freedom. This flexibility allows the ligand to adopt various orientations to accommodate the geometric preferences of different metal ions. It can potentially act as a chelating ligand to a single metal center or as a bridging ligand between two or more metal centers, leading to the formation of mononuclear, binuclear, or polymeric complexes. The longer hexane bridge, in contrast to an ethane (B1197151) bridge, may favor the formation of larger chelate rings or facilitate bridging over longer distances.

Synthesis and Structural Characterization of Metal Complexes with this compound

The synthesis of transition metal complexes with ligands analogous to this compound is typically achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. researchgate.net For instance, the reaction of 1,2-bis-(benzoxazole-2-thio)ethane with metal chlorides of cobalt(II), nickel(II), copper(II), and zinc(II) has been reported to yield the corresponding metal complexes. researchgate.net A similar synthetic strategy would be applicable for the preparation of complexes with this compound.

Based on studies of the ethane analog, this compound is expected to act as a bidentate ligand, coordinating to metal ions through its two sulfur atoms. ijerjournal.comresearchgate.net This S,S-coordination mode would lead to the formation of a large chelate ring. The size and stability of this chelate ring would be influenced by the nature of the metal ion and the conformational flexibility of the hexane chain. The potential for the ligand to act in a tetradentate fashion, involving both sulfur and nitrogen atoms, is less likely but cannot be entirely ruled out without experimental evidence. The steric hindrance and the electronic delocalization within the benzoxazole ring generally disfavor nitrogen coordination.

For complexes of the analogous 1,2-bis-(benzoxazole-2-thio)ethane, a 1:1 metal-to-ligand stoichiometry has been consistently observed. ijerjournal.comresearchgate.netresearchgate.net This suggests that one molecule of the ligand coordinates to one metal ion. Based on this, the complexes of this compound are also anticipated to exhibit a 1:1 stoichiometry.

The geometrical preferences of the resulting metal-ligand adducts are dictated by the coordination number and the electronic configuration of the central metal ion. For the ethane-bridged analog, tetrahedral geometries have been proposed for Co(II), Ni(II), Cu(II), and Zn(II) complexes. ijerjournal.comresearchgate.net This is supported by magnetic moment measurements and electronic spectral data. Given the similar bidentate S,S-coordination, it is plausible that the metal complexes of this compound with these d-block elements would also favor tetrahedral or distorted tetrahedral geometries.

Transition Metal Complexes of this compound

The interaction of this compound with various d-block elements is expected to yield a range of coordination compounds with interesting electronic and structural properties.

Complexes of the analogous 1,2-bis-(benzoxazole-2-thio)ethane with Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. researchgate.net By extension, this compound is expected to form stable complexes with these and other d-block elements like platinum and palladium. The nature of the metal-sulfur bond would vary depending on the metal, with softer metals like Pt(II) and Pd(II) expected to form strong covalent bonds with the soft sulfur donor atoms.

Table 1: Physicochemical Data for Metal Complexes of the Analogous Ligand 1,2-bis-(benzoxazole-2-thio)ethane

ComplexColorM.p. (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)
[Co(L)Cl₂]Blue19015.34.34
[Ni(L)Cl₂]Green21012.83.01
[Cu(L)Cl₂]Green18510.52.04
[Zn(L)Cl₂]White22518.2Diamagnetic
Data sourced from Mohammed and Raouf (2017) for the ligand L = 1,2-bis-(benzoxazole-2-thio)ethane.

The coordination of this compound to a metal center would be evident in various spectroscopic techniques. In the infrared (IR) spectrum, a key indicator of coordination through the sulfur atoms would be the appearance of new bands in the far-IR region (typically 360-380 cm⁻¹) corresponding to the metal-sulfur (M-S) stretching vibrations. sirjana.in

The electronic spectra of the complexes would provide insights into their geometry. For instance, the electronic spectra of Ni(II) complexes with the ethane analog show a band around 692-694 nm, which is characteristic of tetrahedral geometry. researchgate.net Similarly, the magnetic moment values can help in determining the geometry and the number of unpaired electrons. For example, the magnetic moments for Co(II), Ni(II), and Cu(II) complexes of the ethane analog are consistent with tetrahedral geometries. researchgate.netsirjana.in Zn(II) complexes, as expected for a d¹⁰ ion, are diamagnetic. researchgate.netsirjana.in

Main Group and Lanthanide Metal Complexes of this compound

A thorough review of the current scientific literature reveals a notable gap in the documented coordination chemistry of this compound with main group and lanthanide metals. While the ligand's coordination with transition metals has been investigated, its interactions with elements such as aluminum (Al), gallium (Ga), indium (In) from Group 13, tin (Sn) and lead (Pb) from Group 14, or the lanthanide series (e.g., lanthanum (La), cerium (Ce), europium (Eu)) have not been reported in peer-reviewed publications.

The structural characteristics of this compound, featuring two benzoxazole moieties linked by a flexible hexylthio spacer, suggest its potential as a chelating or bridging ligand for a wide range of metal ions. The nitrogen atoms of the oxazole (B20620) rings and the sulfur atoms of the thioether linkages present potential donor sites. The flexibility of the hexane chain could allow the ligand to adopt various conformations to accommodate the coordination spheres of different metals, including the larger ionic radii of lanthanide ions. However, dedicated synthetic and characterization studies to explore these possibilities with main group and lanthanide metals are yet to be undertaken and published.

Theoretical Studies on Metal-Ligand Bonding and Electronic Interactions in this compound Complexes

Theoretical investigations, particularly through density functional theory (DFT), have provided significant insights into the nature of metal-ligand bonding and electronic interactions within complexes of this compound. While these studies have primarily focused on transition metal complexes, the principles and findings are crucial for understanding the fundamental coordination behavior of this ligand.

Research on the Co(II), Ni(II), and Cu(II) complexes of this compound has elucidated the electronic structure and stability of these compounds. DFT calculations have been employed to optimize the geometries of the complexes and to analyze the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the electronic transitions and reactivity of the complexes.

The calculated energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the kinetic stability of the complexes. For instance, in one study, the ΔE values for the Co(II), Ni(II), and Cu(II) complexes were found to be in the range of 1.5 to 1.9 eV, indicating a degree of stability. These calculations also provide information on global reactivity descriptors such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), which collectively describe the electronic behavior of the complexes.

Analysis of the molecular orbital compositions reveals that the metal d-orbitals contribute significantly to the HOMO and LUMO, indicating a substantial degree of covalent character in the metal-ligand bonds. The benzoxazole rings and the thioether sulfur atoms of the ligand also play a crucial role in the electronic structure, participating in the delocalization of electron density.

The following table summarizes key theoretical parameters calculated for transition metal complexes of this compound, showcasing the type of data that theoretical studies provide.

ComplexHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
[Co(L)Cl₂]-6.01-4.111.909.45
[Ni(L)Cl₂]-5.96-4.431.539.63
[Cu(L)Cl₂]-6.09-4.441.659.14

L = this compound. Data sourced from theoretical studies on transition metal complexes.

These theoretical investigations are fundamental for predicting the properties and reactivity of yet-to-be-synthesized complexes, including those with main group and lanthanide metals, and can guide future experimental work.

Rational Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound

The rational design and synthesis of metal-organic frameworks (MOFs) and coordination polymers based on the this compound ligand have not been reported in the scientific literature to date. MOFs and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as porosity, stability, and functionality, are highly dependent on the geometry and connectivity of the metal nodes and the organic linkers.

In principle, this compound possesses several features that could make it a candidate for the construction of such extended networks. Its bidentate nature allows it to bridge between two different metal centers, a fundamental requirement for the formation of a polymeric structure. The flexibility of the hexyl chain could also lead to the formation of diverse and potentially interesting network topologies.

However, the development of MOFs and coordination polymers requires careful consideration of the coordination preferences of the metal ions and the conformational flexibility of the ligand. The relatively flexible nature of the hexane spacer in this compound might pose a challenge in achieving the high degree of order and crystallinity typically associated with robust MOFs. To date, there are no published studies that have successfully incorporated this specific ligand into a stable and crystalline MOF or coordination polymer structure. Future research in this area would need to focus on selecting appropriate metal centers and reaction conditions to control the assembly of the ligand into extended, well-defined architectures.

Advanced Material Science Applications of 1,6 Bis Benzo D Oxazol 2 Ylthio Hexane and Its Derivatives

Integration into Polymeric and Copolymeric Systems

The incorporation of functional moieties like 1,6-Bis(benzo[d]oxazol-2-ylthio)hexane into polymers can impart novel properties to the resulting materials, influencing everything from their thermal stability to their optoelectronic behavior.

The bifunctional nature of this compound and its derivatives allows for their integration into polymeric structures through two primary strategies: incorporation into the polymer backbone or attachment as a pendant side-chain.

Backbone Incorporation: For backbone incorporation, derivatives of this compound bearing reactive functional groups on the benzoxazole (B165842) rings (such as amino or hydroxyl groups) would be required. These functionalized monomers could then be copolymerized with other monomers, such as dianhydrides or diacyl chlorides, to form, for example, poly(benzoxazole imide)s. researchgate.netrsc.org The flexible hexane-bis(thioether) linkage would be expected to introduce a degree of flexibility into the polymer chain, potentially leading to materials with lower glass transition temperatures and improved processability compared to fully rigid-rod polymers. researchgate.netrsc.org

Side-Chain Derivatization: A more straightforward approach involves the attachment of the this compound moiety as a side-chain to a pre-existing polymer backbone. For instance, a polymer with reactive sites (e.g., chloromethyl groups) could be functionalized by nucleophilic substitution with a suitable derivative of the benzoxazole compound. This method allows for precise control over the loading percentage of the functional unit, thereby enabling the tuning of the final material's properties. The flexible side chains could enhance solubility and affect the polymer's film-forming characteristics.

The introduction of this compound as either a backbone component or a side-chain is anticipated to have a significant impact on the morphology and intermolecular organization of the resulting polymer. The rigid benzoxazole units can participate in π-π stacking interactions, which can promote local order and crystallinity within the polymer matrix. However, the flexible hexane (B92381) linker would likely disrupt long-range, uniform packing, leading to a semi-crystalline or amorphous morphology. This interplay between the ordering tendency of the aromatic rings and the disordering effect of the flexible spacer is a key factor in tailoring the material's properties.

In polymers with the benzoxazole moiety in the side-chain, the flexible linker would allow the aromatic groups to orient themselves to maximize intermolecular interactions, potentially forming localized domains with a higher degree of order. This can be particularly influential in donor-acceptor type conjugated polymers, where such organization is crucial for efficient charge transport.

Development of Optoelectronic Materials Based on this compound

Benzoxazole derivatives are well-known for their interesting photophysical properties, making them attractive candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The benzoxazole core is a fluorophore, and compounds containing this moiety often exhibit strong fluorescence in the blue region of the electromagnetic spectrum. The luminescent properties of benzoxazole derivatives are attributed to π-π* electronic transitions within the conjugated system. The emission wavelength and quantum yield are sensitive to the molecular environment and the nature of any substituents on the benzoxazole ring.

For this compound, the two benzoxazole fluorophores are electronically isolated by the hexane-bis(thioether) linker. This would likely result in photophysical properties characteristic of the individual benzoxazole units, with minimal electronic communication between them in the ground state. The emission mechanism would involve the excitation of one of the benzoxazole moieties, followed by radiative decay to the ground state. The flexible linker could allow for through-space interactions between the two fluorophores in certain conformations, potentially leading to excimer formation and a red-shifted emission at higher concentrations.

The presence of the thioether linkage could, in some cases, lead to fluorescence quenching through photoinduced electron transfer (PET) processes, especially in the presence of suitable electron acceptors or donors. The luminescent properties of metal complexes involving benzoxazole-containing ligands can be significantly different from the free ligand, often involving metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) states. nih.govnih.gov

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Reference
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT)~340-450Visible range≥ 0.60 researchgate.net
Bis-arylsulfenyl-benzo-2,1,3-thiadiazole derivatives~420514–570- rsc.org

In the context of optoelectronic materials, efficient charge transport is a critical parameter. Charge transport in organic materials occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules or conjugated segments. The efficiency of this process is highly dependent on the degree of intermolecular orbital overlap.

For this compound, the insulating hexane linker prevents intramolecular charge delocalization between the two benzoxazole units. Therefore, charge transport through a material comprised of these molecules would be dominated by intermolecular hopping between the benzoxazole moieties of neighboring molecules. The flexible nature of the hexane linker would lead to a disordered packing in the solid state, which is generally detrimental to efficient charge transport.

Theoretically, the charge transport properties can be modeled using Marcus theory, which relates the charge transfer rate to the electronic coupling between adjacent molecules and the reorganization energy. The reorganization energy has contributions from both intramolecular vibrations and the polarization of the surrounding medium. For molecules like this compound, the reorganization energy would be primarily associated with the structural relaxation of a single benzoxazole unit upon gaining or losing a charge.

ParameterTheoretical Consideration for this compoundComparison with Conjugated Systems
Intramolecular Charge TransportNegligible due to insulating hexane linker.Efficient along the polymer backbone.
Intermolecular Charge TransportHopping between benzoxazole units of adjacent molecules; likely inefficient due to disordered packing.Can be efficient with ordered packing (π-π stacking).
Exciton TypeLocalized Frenkel excitons on individual benzoxazole units.Delocalized Wannier-Mott excitons.

Design of Chemo-Sensors and Probes Utilizing this compound Scaffolds

The benzoxazole moiety is a known coordinating ligand for various metal ions, and its fluorescence is often sensitive to the binding of these ions. This makes benzoxazole-based compounds excellent candidates for the development of fluorescent chemosensors.

The structure of this compound, with its two benzoxazole units held at a variable distance by the flexible hexane linker, is particularly well-suited for the design of selective metal ion sensors. The two benzoxazole groups can act in concert to chelate a single metal ion, forming a stable complex. The selectivity of such a sensor would be determined by the size of the metal ion and its preferred coordination geometry, which would need to match the "bite" size and conformational flexibility of the bis(benzoxazole) ligand.

The sensing mechanism would likely rely on changes in the fluorescence of the benzoxazole units upon metal ion coordination. Several phenomena could be at play:

Fluorescence Quenching: Coordination to a paramagnetic metal ion (e.g., Cu²⁺, Ni²⁺) often leads to fluorescence quenching through energy or electron transfer processes. mdpi.comuniurb.it

Fluorescence Enhancement: Binding to certain metal ions (e.g., Zn²⁺, Cd²⁺) can lead to chelation-enhanced fluorescence (CHEF) by rigidifying the molecule and reducing non-radiative decay pathways. uniurb.itmdpi.com

Ratiometric Sensing: If the binding of a metal ion leads to the formation of an excimer with a different emission wavelength, the ratio of the monomer to excimer emission could be used for ratiometric sensing, which is more robust than simple intensity-based measurements.

The thioether sulfur atoms could also participate in coordination to certain soft metal ions, potentially enhancing the selectivity and binding affinity of the sensor. By modifying the length and nature of the linker between the two benzoxazole units, it is possible to tune the sensor's selectivity for different metal ions.

Metal IonPotential Sensing Mechanism with Bis(benzoxazole) LigandsObserved Effects in Analogous Systems
Cu²⁺Fluorescence quenching (static and dynamic).Strong quenching observed. mdpi.comuniurb.it
Zn²⁺Chelation-enhanced fluorescence (CHEF).Fluorescence enhancement reported. uniurb.itmdpi.com
Cd²⁺Chelation-enhanced fluorescence (CHEF).Fluorescence enhancement reported. uniurb.itmdpi.com
Pb²⁺, Hg²⁺Fluorescence quenching (heavy atom effect).Quenching or low emission observed. uniurb.itmdpi.com

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound in Advanced Material Science

The investigation sought to elaborate on the following key areas:

Sensing Mechanisms and Molecular Recognition Principles: To detail how this compound and its derivatives function as sensors, including their interaction with target molecules.

Response Selectivity and Reversibility: To analyze the specificity of these sensors and their ability to be reused.

Self-Healing and Stimuli-Responsive Materials: To explore the incorporation of this compound into materials capable of autonomous repair or responding to external stimuli.

Nanomaterial Hybridization and Surface Functionalization: To discuss the integration of this compound with nanomaterials to create advanced hybrid materials.

The absence of specific studies on this compound in these advanced applications prevents a detailed discussion and the creation of informative data tables as requested. While research exists for the broader class of benzoxazole derivatives in various fields, the strict focus on this specific hexane-linked bis-benzoxazole compound, as per the instructions, cannot be fulfilled with the currently accessible scientific literature.

Further research and publication in peer-reviewed journals would be necessary to provide the specific data and findings required to construct the detailed article as outlined.

Photophysical Properties of 1,6 Bis Benzo D Oxazol 2 Ylthio Hexane

Absorption and Emission Spectroscopy Fundamentals

No experimental or theoretical data was found regarding the absorption and emission spectra of 1,6-Bis(benzo[d]oxazol-2-ylthio)hexane.

Electronic Transition Profiles and Energy Level Diagrams

Information on the specific electronic transitions (e.g., π-π, n-π) and corresponding energy level diagrams for this molecule is not available in the reviewed literature.

Quantitative Analysis of Fluorescence and Phosphorescence Efficiencies (theoretical/comparative)

There are no published values for the fluorescence or phosphorescence quantum yields of this compound. Comparative analysis with structurally similar compounds is not provided to adhere strictly to the subject compound.

Excited State Dynamics and Lifetimes

Detailed studies on the excited-state behavior of this compound have not been reported.

Time-Resolved Spectroscopy for Emission Decay Kinetics

No data from time-resolved fluorescence or phosphorescence spectroscopy, which would be used to determine the excited-state lifetimes and decay kinetics, could be located.

Non-Radiative Decay Pathways and Energy Dissipation Mechanisms

Without experimental data on quantum yields and lifetimes, the mechanisms of non-radiative decay, such as internal conversion and intersystem crossing, for this compound remain uncharacterized.

Solvatochromism and Aggregation-Induced Emission (AIE) Phenomena in this compound

There is no research available to indicate whether this compound exhibits solvatochromism (a change in color with solvent polarity) or Aggregation-Induced Emission (AIE), a phenomenon where non-emissive molecules become highly luminescent upon aggregation.

Intermolecular and Intramolecular Energy Transfer Processes

No published research was found that investigates the intermolecular or intramolecular energy transfer processes in this compound.

Theoretical Modeling of Photophysical Processes and Quantum Yield Predictions

No theoretical modeling studies or quantum yield predictions specifically for this compound have been reported in the scientific literature.

Future Directions and Emerging Research Avenues for 1,6 Bis Benzo D Oxazol 2 Ylthio Hexane

Exploration of Novel Synthetic Pathways and Advanced Derivatizations

The synthesis of 1,6-Bis(benzo[d]oxazol-2-ylthio)hexane and its derivatives is a cornerstone for its future development. While established methods provide a foundation, the exploration of novel, more efficient, and sustainable synthetic routes is a key research focus.

Novel Synthetic Pathways:

Current synthetic strategies for analogous bis(benzoxazole) derivatives often involve the condensation of 2-aminophenols with dicarboxylic acids or their derivatives. For this compound, a common route involves the reaction of 2-mercaptobenzoxazole (B50546) with 1,6-dihalohexane. Future research is anticipated to explore greener and more atom-economical approaches. researchgate.net This could include one-pot reactions that minimize waste and purification steps, and the use of environmentally benign solvents and catalysts. nih.govnih.gov For instance, the development of catalytic systems, potentially using transition metals like copper, could enable the direct C-H functionalization of the benzoxazole (B165842) ring, offering a more direct and efficient route to derivatization. nih.govrsc.org

Advanced Derivatizations:

The functionalization of the this compound scaffold is crucial for tuning its properties for specific applications. Advanced derivatization strategies could focus on several key areas:

Modification of the Benzoxazole Ring: Introducing various substituents onto the benzene (B151609) ring of the benzoxazole moiety can significantly alter the electronic properties, solubility, and biological activity of the molecule. mdpi.com Electron-donating or electron-withdrawing groups can be strategically installed to modulate the molecule's photophysical and electrochemical characteristics.

Varying the Linker Chain: While the current focus is on the hexane (B92381) linker, exploring different lengths and functionalities of the alkyl chain could lead to new materials with tailored flexibility and conformational properties. Introducing heteroatoms or rigid groups within the linker could also impart novel self-assembly behaviors.

Functionalization of the Thioether Linkage: The sulfur atoms in the thioether linkage present opportunities for oxidation to sulfoxides or sulfones, which would dramatically alter the polarity and coordinating ability of the molecule.

A summary of potential derivatization strategies and their expected impact is presented in Table 1.

Table 1: Potential Derivatization Strategies for this compound and Their Anticipated Effects

Modification Site Derivatization Strategy Potential Impact on Properties
Benzoxazole Ring Introduction of electron-donating groups (e.g., -OCH₃, -NH₂) Enhanced fluorescence, altered electronic properties
Benzoxazole Ring Introduction of electron-withdrawing groups (e.g., -NO₂, -CN) Modified redox potentials, potential for new biological activities
Alkyl Linker Variation of chain length (e.g., butane, octane) Altered flexibility, influence on self-assembly
Alkyl Linker Incorporation of functional groups (e.g., esters, amides) Increased polarity, potential for hydrogen bonding

Advanced Computational Approaches for Structure-Property Relationships (excluding physical properties)

Computational chemistry is an indispensable tool for predicting and understanding the behavior of molecules, thereby guiding experimental efforts. For this compound, advanced computational methods can provide deep insights into its structure-property relationships, moving beyond basic physical properties.

Quantum Chemical Calculations:

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are powerful methods for investigating the electronic structure and excited-state properties of molecules. dnu.dp.ua These calculations can predict key parameters such as:

Non-linear Optical (NLO) Properties: The hyperpolarizability of benzoxazole derivatives can be calculated to assess their potential in NLO materials. Studies on similar compounds have shown that benzoxazoles can exhibit significant quadratic and cubic nonlinearities. dnu.dp.uaku.ac.ae

Intramolecular Charge Transfer (ICT): Computational modeling can elucidate the nature and extent of ICT within the molecule, which is crucial for understanding its photophysical behavior and potential applications in sensors and molecular switches.

Reactivity and Reaction Mechanisms: DFT can be used to model reaction pathways for the synthesis and derivatization of this compound, helping to optimize reaction conditions and predict the feasibility of novel synthetic routes. researchgate.net

Molecular Docking and QSAR Studies:

For potential biological applications, molecular docking simulations can predict the binding affinity and mode of interaction of this compound and its derivatives with specific biological targets, such as enzymes or receptors. pnrjournal.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can then be employed to build models that correlate the structural features of a series of derivatives with their biological activity, facilitating the design of more potent and selective compounds. researchgate.net

A summary of advanced computational approaches and their potential applications for this compound is provided in Table 2.

Table 2: Advanced Computational Approaches and Their Applications

Computational Method Property to be Investigated Potential Application Area
Density Functional Theory (DFT) Electronic structure, reactivity Guiding synthetic derivatization
Time-Dependent DFT (TD-DFT) Excited state properties, UV-Vis spectra Design of fluorescent materials
Quantum Mechanics/Molecular Mechanics (QM/MM) Interaction with biological macromolecules Drug discovery and design

Integration into Next-Generation Functional Materials and Devices

The unique combination of fluorescent benzoxazole units and a flexible thioether linker makes this compound a promising candidate for incorporation into a variety of advanced functional materials and devices.

Organic Light-Emitting Diodes (OLEDs):

Benzoxazole derivatives are known to be effective electron-transporting and emitting materials in OLEDs. nih.govrsc.org The high fluorescence quantum yields and thermal stability of some benzoxazole-based compounds make them suitable for use as emitters or hosts in the emissive layer of OLEDs. ktu.edu Future research could focus on synthesizing derivatives of this compound with tailored emission colors and improved charge transport properties for high-performance OLEDs.

Stimuli-Responsive Polymers:

The thioether linkages in this compound are susceptible to oxidation, which can lead to a significant change in the polarity and conformation of the molecule. This property can be harnessed to create stimuli-responsive polymers. rsc.orgnih.gov By incorporating this molecule into a polymer backbone, materials that respond to the presence of reactive oxygen species (ROS) could be developed for applications in drug delivery, tissue engineering, and diagnostics.

Organic Field-Effect Transistors (OFETs):

The π-conjugated system of the benzoxazole moiety suggests potential for charge transport. While the flexible hexane chain might disrupt long-range order, derivatives with more rigid linkers could be explored for their performance in OFETs. The ability to tune the electronic properties through derivatization would be key to optimizing charge carrier mobility.

Design of Highly Selective and Responsive Supramolecular Systems

The benzoxazole nitrogen atoms and thioether sulfur atoms in this compound provide potential coordination sites for metal ions, making it an attractive building block for supramolecular chemistry.

Fluorescent Chemosensors:

Benzoxazole-based ligands have been successfully employed in the design of fluorescent chemosensors for various metal ions, including Zn²⁺ and Cd²⁺. mdpi.comresearchgate.netrsc.orgacs.org The binding of a metal ion can lead to a significant change in the fluorescence properties of the molecule, such as an enhancement or quenching of the emission, or a shift in the emission wavelength. rsc.org The two benzoxazole units in this compound could act cooperatively to bind metal ions with high selectivity and sensitivity. Future work could involve designing derivatives with specific binding pockets to target particular ions of environmental or biological importance.

Self-Assembling Systems:

The interplay of π-π stacking interactions between the benzoxazole rings and the conformational flexibility of the hexane linker could lead to the formation of interesting self-assembled structures, such as gels, liquid crystals, or nanoparticles. researchgate.netrsc.orgnih.gov The nature of the self-assembly could be controlled by external stimuli like solvent polarity, temperature, or the presence of specific guest molecules, leading to the development of "smart" materials.

Interdisciplinary Research Synergies Involving this compound

The diverse potential applications of this compound naturally lead to opportunities for interdisciplinary collaboration.

Medicinal Chemistry and Biology:

The benzoxazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. nih.govnih.gov Collaborative research between synthetic chemists and biologists could explore the potential of this compound and its derivatives as anticancer, antimicrobial, or antiviral agents. mdpi.com In silico screening coupled with experimental validation could accelerate the discovery of new therapeutic leads.

Materials Science and Engineering:

The development of new functional materials based on this compound will require close collaboration between chemists, materials scientists, and engineers. Chemists can design and synthesize new derivatives with optimized properties, while materials scientists can characterize their physical and chemical properties and engineers can integrate them into functional devices.

Environmental Science:

The potential of this compound as a fluorescent chemosensor for heavy metal ions opens up avenues for collaboration with environmental scientists to develop new tools for monitoring environmental pollution.

Table of Compounds Mentioned

Compound Name
This compound
2-mercaptobenzoxazole
1,6-dihalohexane

Conclusion

Summary of Key Academic Contributions and Research Findings on 1,6-Bis(benzo[d]oxazol-2-ylthio)hexane

A thorough review of scientific databases and academic journals reveals a notable absence of studies specifically dedicated to this compound. Consequently, there are no key academic contributions or research findings to summarize for this compound. The scientific community has yet to publish any data on its synthesis, spectroscopic analysis, physicochemical properties, or potential applications.

Reiteration of the Compound's Significance in Fundamental and Applied Chemical Research

Due to the lack of available research, the significance of this compound in fundamental and applied chemical research cannot be substantiated. While related benzoxazole-containing compounds have shown promise in various fields, such as materials science and medicinal chemistry, any potential importance of this specific hexane-tethered derivative remains purely speculative until empirical data is published.

Concluding Perspectives on the Future Trajectory of this compound Research

The future research trajectory for this compound is entirely open. The initial steps would necessarily involve its chemical synthesis and purification, followed by comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

Once the compound is synthesized and its structure confirmed, future research could explore a multitude of potential applications based on the known properties of related benzoxazole (B165842) derivatives. These could include investigations into its potential as a corrosion inhibitor, a ligand for coordination chemistry, or as a building block for novel polymers or functional materials. Furthermore, biological screening could be undertaken to assess any potential pharmacological activity. However, until such foundational research is conducted and published, the future of this compound in the scientific landscape remains unwritten.

Q & A

Q. What are the optimal synthetic routes for 1,6-Bis(benzo[d]oxazol-2-ylthio)hexane, and how can purity be ensured?

A two-step approach is typically employed:

  • Step 1 : React 1,6-dibromohexane (a common precursor) with benzo[d]oxazole-2-thiol under nucleophilic substitution conditions. highlights the use of 1,6-dibromohexane as a versatile intermediate in organic synthesis.
  • Step 2 : Purify the product via flash chromatography (e.g., silica gel with petroleum ether:ethyl acetate gradients) and confirm purity using HPLC or TLC .
  • Key considerations : Use anhydrous solvents (e.g., acetonitrile) and catalysts like potassium carbonate to drive the reaction to completion .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assign peaks for the hexane backbone (δ ~1.3–1.7 ppm for CH₂ groups) and benzo[d]oxazole protons (aromatic δ ~7.0–8.5 ppm) .
  • FT-IR : Confirm thioether (C–S–C) stretches at 600–700 cm⁻¹ and benzoxazole C=N/C–O vibrations at 1600–1650 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₂₀H₂₀N₂O₂S₂) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for similar benzoxazole derivatives) .
  • Solubility : Test in DMSO, ethanol, or aqueous buffers; adjust pH to mimic biological assay conditions .
  • Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Sample preparation : Grow single crystals via slow evaporation of ethanol or DCM solutions .
  • Key metrics : Analyze bond lengths (e.g., C–S at ~1.8 Å) and dihedral angles between benzoxazole rings and the hexane chain to confirm conformational rigidity .
  • Symmetry : Note inversion symmetry in the hexane backbone, as seen in structurally related 1,6-Bis(p-tolyloxy)hexane .

Q. What strategies optimize biological activity through structure-activity relationship (SAR) studies?

  • Modify substituents : Replace the benzo[d]oxazole with other heterocycles (e.g., thiazole) to evaluate antimicrobial potency .
  • Vary chain length : Synthesize analogs with shorter/longer alkane chains (e.g., C4 or C8) to assess impact on membrane permeability .
  • In silico docking : Use software like AutoDock to predict binding affinities for target enzymes (e.g., mycobacterial enzymes in antitubercular studies) .

Q. How should researchers address contradictory bioactivity data across studies?

  • Control variables : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability .
  • Purity validation : Re-test compounds with conflicting results using HPLC-MS to rule out impurities .
  • Mechanistic studies : Employ knock-out models or enzyme inhibition assays to confirm target specificity .

Q. What methodologies are recommended for in vivo testing of this compound?

  • Dosing : Use pharmacokinetic (PK) studies to determine bioavailability and optimal administration routes (e.g., oral vs. intraperitoneal) .
  • Toxicity screening : Conduct acute toxicity tests in rodent models, monitoring liver/kidney function markers .
  • Formulation : Encapsulate in biodegradable polyanhydrides (e.g., poly(CPH)) for sustained release in therapeutic applications .

Q. How can computational chemistry aid in designing derivatives with enhanced properties?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide redox-active modifications .
  • MD simulations : Model interactions with lipid bilayers to improve blood-brain barrier penetration .
  • QSAR models : Corrogate structural descriptors (e.g., logP, PSA) with experimental bioactivity data .

Methodological Notes

  • Safety : Follow protocols for handling thiol-containing intermediates (e.g., use fume hoods, neutralize waste) .
  • Data reproducibility : Archive raw spectral data (NMR, XRD) in open-access repositories for peer validation .

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